molecular formula C14H15N3O2 B13794804 Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- CAS No. 73927-00-1

Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)-

Katalognummer: B13794804
CAS-Nummer: 73927-00-1
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: SFJFXJLEUGTYTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)-: is a chemical compound with the molecular formula C14H14N2O2. It is known for its unique structure, which combines a succinimide moiety with a quinoline derivative.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- typically involves the reaction of succinimide with 1,2-dihydro-3-quinolylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful monitoring of reaction parameters to maintain product quality. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives. Substitution reactions can lead to a wide range of functionalized compounds with diverse chemical properties .

Wissenschaftliche Forschungsanwendungen

Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- has a broad range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic applications.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, with enhanced properties.

Wirkmechanismus

The mechanism of action of Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

73927-00-1

Molekularformel

C14H15N3O2

Molekulargewicht

257.29 g/mol

IUPAC-Name

1-[(1,2-dihydroquinolin-3-ylamino)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C14H15N3O2/c18-13-5-6-14(19)17(13)9-16-11-7-10-3-1-2-4-12(10)15-8-11/h1-4,7,15-16H,5-6,8-9H2

InChI-Schlüssel

SFJFXJLEUGTYTN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1=O)CNC2=CC3=CC=CC=C3NC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.